REACTION_CXSMILES
|
[OH:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].[H-].[Na+].Br[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1COCC1>[OH:1][C:2]([CH3:7])([CH3:6])[C:3]([O:5][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
192 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
821 mg
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred 1 hour at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated under microwave irradiation at 100° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and EtOAc
|
Type
|
WASH
|
Details
|
the organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (EtOAc/petroleum ether=1/1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)OCC1=CC=CC=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.98 mmol | |
AMOUNT: MASS | 773 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |